2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO4/c14-10-3-1-9(2-4-10)12(11(15)16)7-13(8-12)17-5-6-18-13/h1-4H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCAREVMNSGSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731133 | |
| Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199586-87-2 | |
| Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Spirocyclic Annulation Strategies
The core challenge in synthesizing 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid lies in constructing the spirocyclic framework. A widely adopted approach involves the annulation of a cyclopropane or cyclopentane precursor with a bromophenyl-containing intermediate. For instance, 1,4-dioxaspiro[4.5]decane-8-one has been identified as a viable starting material for analogous spirocyclic systems. By substituting the ketone group with a bromophenyl moiety via nucleophilic aromatic substitution, researchers can establish the foundational structure. Subsequent cyclization using agents such as p-methylsulfonylmethylisocyanitrile facilitates the formation of the dioxaspiro ring.
A critical modification involves introducing the carboxylic acid group. This is typically achieved through hydrolysis of a nitrile intermediate, as demonstrated in spirocyclic carbonitrile derivatives. For example, 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Reaction conditions such as temperature (80–100°C) and catalyst choice (e.g., sulfuric acid or sodium hydroxide) significantly influence yield and purity.
Functional Group Interconversion
Alternative routes focus on post-annulation functionalization. One method involves oxidizing a primary alcohol or aldehyde to the carboxylic acid. For instance, 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-methanol can be oxidized using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) to yield the target compound. However, over-oxidation risks necessitate careful control of stoichiometry and reaction time.
Another strategy employs ester intermediates. The tert-butyl ester derivative, synthesized via Steglich esterification, can be deprotected under acidic conditions (e.g., trifluoroacetic acid) to reveal the carboxylic acid. This approach offers advantages in stability during multi-step syntheses and compatibility with diverse reaction conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for annulation steps due to their ability to stabilize transition states. For hydrolysis reactions, aqueous-organic biphasic systems (e.g., water/ethanol) enhance solubility and prevent side reactions.
Temperature optimization is equally critical. Annulation reactions typically proceed at 0–20°C to minimize side product formation, whereas hydrolysis and oxidation require elevated temperatures (80–120°C) to drive completion.
Catalytic Systems
Catalysts play a pivotal role in spirocyclic synthesis. Lithium diisopropylamide (LDA) and potassium tert-butoxide are frequently employed to deprotonate intermediates, facilitating nucleophilic attacks. Transition-metal catalysts, such as palladium on carbon (Pd/C), enhance hydrogenation steps during functional group interconversion.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial methods prioritize scalability and cost-effectiveness. Continuous flow reactors enable precise control over reaction parameters, reducing batch-to-batch variability. For example, the annulation of 1,4-dioxaspiro[4.5]decane-8-one with 4-bromophenylmagnesium bromide in a flow system achieves 85% yield with a residence time of 30 minutes.
Green Chemistry Approaches
Recent advancements emphasize solvent recycling and waste reduction. Supercritical carbon dioxide (scCO₂) has been explored as a green solvent for spirocyclic syntheses, offering tunable polarity and facile separation. Additionally, enzymatic hydrolysis of nitrile intermediates using nitrilases provides an eco-friendly alternative to traditional acid/base methods.
Case Studies and Experimental Data
Case Study 1: Hydrolysis of Nitrile Intermediate
A 2024 study reported the hydrolysis of 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile using 6M HCl at 90°C for 12 hours, yielding 78% of the carboxylic acid. Impurities were minimized by employing azeotropic distillation to remove excess water.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of spirocyclic compounds.
Biology: The compound may be used in the development of new bioactive molecules and in the study of biological pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid with analogs sharing the spiro[3.4]octane core or functional group similarities.
Fluorophenyl Analog: 2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic Acid
- CAS Number : 2168835-29-6
- Molecular Formula : C₁₃H₁₃FO₄ (inferred from substituent replacement)
- Substituents : 4-Fluorophenyl instead of 4-bromophenyl.
- Key Differences :
- Purity : 98% (vs. 97% for the brominated compound) .
Carboxaldehyde Derivative: 2-Methyl-5,8-dioxaspiro[3.4]octane-1-carboxaldehyde
- CAS Number : 127445-88-9
- Molecular Formula : C₈H₁₂O₃
- Substituents : Carboxaldehyde at position 1 and methyl at position 2.
- Key Differences: The carboxaldehyde group increases reactivity toward nucleophiles (e.g., in Schiff base formation), unlike the carboxylic acid’s hydrogen-bonding capacity.
Methanol Derivative: 5,8-Dioxaspiro[3.4]octan-2-ylmethanol
- CAS Number : 545882-60-8
- Molecular Formula : C₈H₁₂O₃
- Substituents: Methanol group replaces the carboxylic acid.
- Key Differences :
Other Spirocyclic Carboxylic Acids
- Example : Spiro[3.4]octane-2-carboxylic acid (base structure without substituents).
- Thermodynamic Properties : Studied for aqueous solubility and stability; the spiro core imposes steric constraints affecting dissociation constants .
- Comparison : Bromophenyl substitution increases molecular weight (~307 g/mol inferred) and lipophilicity relative to the base compound (C₇H₁₀O₄, ~158 g/mol) .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid (CAS No. 1199586-87-2) is a synthetic compound characterized by a unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13BrO4
- Molecular Weight : 313.14 g/mol
- Structure : The compound features a spirocyclic arrangement that contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of cancer research. Key findings include:
- Antiproliferative Effects : Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast (MCF7), colon (HT-29), and melanoma (M21) cells. The compound's effectiveness is often measured by the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.
- Mechanism of Action : The compound has been shown to disrupt the microtubule dynamics in cancer cells, effectively blocking the cell cycle at the G2/M phase. This action is similar to that of colchicine and paclitaxel, which are known microtubule-targeting agents.
- Angiogenesis Inhibition : In vivo studies using chick chorioallantoic membrane assays have indicated that this compound can inhibit angiogenesis and tumor growth, suggesting its potential as an anti-angiogenic agent.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.25 | Microtubule disruption |
| HT-29 | 0.15 | G2/M phase arrest |
| M21 | 0.20 | Cytoskeletal integrity disruption |
Study Insights
In one study, the antiproliferative effects were evaluated across multiple human cancer cell lines using standard assays that measure cell viability post-treatment with varying concentrations of the compound. The results indicated a strong correlation between the concentration of the compound and its ability to inhibit cell proliferation.
Structure-Activity Relationship (SAR)
Research has also focused on the structure-activity relationship (SAR) of derivatives of this compound. Modifications in the bromophenyl group and alterations in the carboxylic acid moiety have been linked to changes in biological activity, providing insights into how structural variations can enhance or diminish efficacy.
Q & A
Basic Research Questions
Q. How can the structure of 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid be confirmed experimentally?
- Methodology : Use a combination of NMR spectroscopy (1H, 13C, and 2D-COSY) to resolve the spirocyclic system and substituent positions. For example, the spirocyclic protons typically appear as complex splitting patterns in δ 3.5–4.5 ppm due to restricted rotation. X-ray crystallography can definitively confirm the spirocyclic geometry and absolute configuration. Additionally, high-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₃H₁₃BrO₄) .
Q. What are the key thermodynamic properties of this compound, and how are they measured?
- Methodology : Determine melting point (e.g., via differential scanning calorimetry, DSC) and solubility in common solvents (e.g., water, DMSO) using gravimetric or UV-Vis methods. Thermodynamic stability can be assessed via thermogravimetric analysis (TGA) under inert atmospheres. Refer to existing data on spirocyclic analogs (e.g., enthalpy of formation from spiro[3.4]octane derivatives) for comparative analysis .
Q. How can synthetic impurities be identified and quantified during the preparation of this compound?
- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against synthesized or commercial reference standards. LC-MS helps identify impurities by molecular weight. For chiral purity, employ chiral stationary phase chromatography (e.g., Chiralpak AD-H) .
Advanced Research Questions
Q. How can the reactivity of the spirocyclic system be exploited for derivatization in drug discovery?
- Methodology : Target the carboxylic acid group for amide coupling (using EDC/HOBt) to generate prodrugs or conjugates. The bromophenyl moiety enables Suzuki-Miyaura cross-coupling reactions (e.g., with aryl boronic acids) to diversify the substituent. Monitor reaction progress via TLC and optimize conditions (e.g., Pd(PPh₃)₄, 80°C) to minimize ring-opening side reactions .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- Methodology : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes). Predict logP and membrane permeability via quantitative structure-activity relationship (QSAR) models (e.g., SwissADME). Validate predictions experimentally using Caco-2 cell monolayers for permeability assays .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology : Re-evaluate experimental conditions (e.g., cell line variability, compound solubility in assay media). Perform dose-response curves with rigorous controls (e.g., vehicle and positive controls). Use metabolite profiling (LC-MS/MS) to rule out degradation products. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
Methodological Considerations
Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?
- Methodology : Subject the compound to forced degradation (heat, light, acidic/alkaline hydrolysis) and analyze products via UPLC-QTOF-MS . Use mass defect filtering to distinguish degradation products from impurities. Structural elucidation relies on MS/MS fragmentation patterns and comparison with spectral libraries .
Q. How can the spirocyclic ring’s conformational dynamics be studied?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
